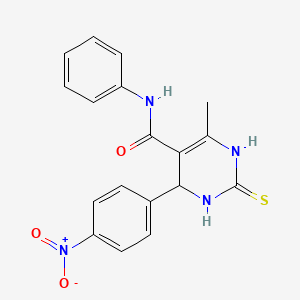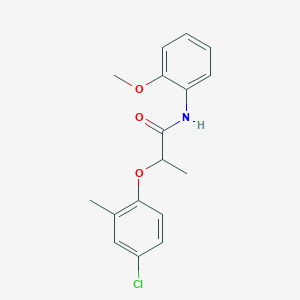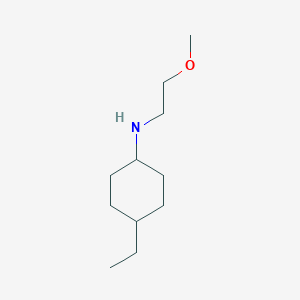![molecular formula C16H15N3O B5215067 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole, also known as Sudan I, is a synthetic azo dye that has gained attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its chemical and biological properties, as well as its potential use in various fields of research.
Wirkmechanismus
The mechanism of action of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been studied in detail. It has been found to interact with DNA and other biomolecules through the formation of covalent bonds. This leads to the disruption of normal cellular processes, which can result in cell death. The compound has also been found to induce oxidative stress and activate apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage, which can lead to mutations and cell death. It has also been found to induce oxidative stress, which can result in cellular damage and inflammation. In addition, the compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of DNA damage. It is also a photosensitizer that can be used for the treatment of cancer. However, the compound has some limitations as well. It is toxic and can be harmful to living organisms. It is also unstable and can degrade over time, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole. One potential direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the compound's potential as a fluorescent probe for the detection of DNA damage and other biomolecules could be further explored. Finally, the compound's toxicity and potential environmental impact should be studied to determine its safety for use in various applications.
Conclusion:
In conclusion, 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole is a synthetic azo dye that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesemethoden
The synthesis of 3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole involves the reaction between 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of sodium hydroxide. The product is then reduced with sodium dithionite to yield the desired compound. This method has been optimized and modified to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it useful in different fields of research. For example, it has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for the treatment of cancer and as a dye for the visualization of biological structures.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(1-methylindol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(12-7-3-5-9-15(12)19)18-17-13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDFFDZWNOQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
